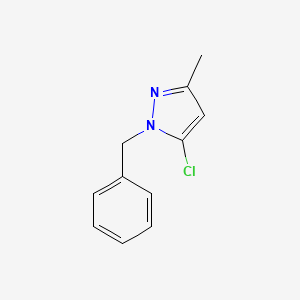

1-benzyl-5-chloro-3-methyl-1H-pyrazole

描述

属性

IUPAC Name |

1-benzyl-5-chloro-3-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2/c1-9-7-11(12)14(13-9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQZVIUSXRWPHLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)Cl)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Key Reaction Conditions and Outcomes

| Parameter | Details |

|---|---|

| Starting materials | Hydrazine derivatives, dichlorovinyl ketones |

| Temperature | Around 70°C |

| Reaction time | 1.5 hours |

| Base | Triethylamine or none (depending on hydrazine used) |

| Yield | Up to 92% for 5-chloro-1,3-disubstituted pyrazoles |

| Product purification | Often direct isolation without further purification |

This method allows the preparation of 5-chloro-1,3-disubstituted pyrazoles, which can be tailored to include a methyl group at C-3 and a benzyl group at N-1 by choosing appropriate hydrazine and ketone precursors.

The introduction of the benzyl group at the N-1 position can be achieved by alkylation of the pyrazole nitrogen using benzyl halides under basic conditions. This step is usually performed after the pyrazole ring is formed and chlorinated at C-5.

- Typical alkylating agents: benzyl bromide or benzyl chloride.

- Base: potassium carbonate or sodium hydride.

- Solvent: polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Temperature: room temperature to mild heating (25–60°C).

- Reaction time: several hours to overnight.

This step selectively alkylates the N-1 nitrogen without affecting other substituents.

Alternative Synthetic Routes

Vilsmeier–Haack Formylation and Chlorination

The Vilsmeier–Haack reaction has been utilized to introduce formyl groups into pyrazoles, which can be subsequently converted into chloro substituents at the 5-position. This method involves formylation using POCl3 and DMF, which also facilitates chlorination at C-5, yielding 5-chloro-1-substituted pyrazole derivatives.

Cyclization from β-Ketoesters and Hydrazines

Pyrazoles can be synthesized via cyclization of β-ketoesters or β-diketones with hydrazines bearing the desired N-substituent. For this compound, the methyl group at C-3 can be introduced via the β-ketoester (e.g., methyl acetoacetate), while the benzyl substituent is introduced on the hydrazine nitrogen.

Subsequent chlorination at C-5 can be accomplished by selective chlorinating agents or by the Vilsmeier–Haack reaction conditions.

Summary Table of Preparation Methods

化学反应分析

Types of Reactions: 1-Benzyl-5-chloro-3-methyl-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the fifth position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reduction of the pyrazole ring can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium, copper).

Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile, dichloromethane).

Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).

Major Products Formed:

Substitution Reactions: Substituted pyrazoles with various functional groups at the fifth position.

Oxidation Reactions: Pyrazole N-oxides.

Reduction Reactions: Reduced pyrazole derivatives.

科学研究应用

Medicinal Chemistry

1-Benzyl-5-chloro-3-methyl-1H-pyrazole has garnered attention for its potential therapeutic applications. Key areas of interest include:

- Antimicrobial Activity: Studies indicate that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects: Research suggests that it may modulate inflammatory pathways, potentially serving as an anti-inflammatory agent.

- Anticancer Properties: The compound has shown promise in inhibiting cancer cell proliferation. For instance, related pyrazole derivatives have been studied for their ability to disrupt autophagy in cancer cells, indicating a potential mechanism for anticancer activity .

Biological Research

In biological contexts, this compound has been investigated for its interactions with various biological targets:

- Enzyme Modulation: The compound may interact with specific enzymes and receptors, influencing cellular signaling pathways. Such interactions could lead to altered cellular responses relevant to disease mechanisms .

Industrial Applications

The unique properties of this compound make it valuable in industrial applications:

- Agrochemicals Development: Its chemical structure allows for modifications that can enhance efficacy in agricultural applications, such as pest control agents.

Case Studies

Case Study 1: Anticancer Activity

A study exploring the antiproliferative effects of pyrazole derivatives revealed that compounds similar to this compound showed submicromolar activity against pancreatic cancer cells (MIA PaCa-2). These compounds were found to disrupt autophagic processes critical for cancer cell survival, suggesting a novel therapeutic approach to targeting solid tumors under metabolic stress .

Case Study 2: Antimicrobial Research

In another study focusing on antimicrobial efficacy, derivatives of this compound were tested against various bacterial strains. Results indicated significant inhibition of growth, highlighting its potential as a lead compound in antibiotic development.

作用机制

The mechanism of action of 1-benzyl-5-chloro-3-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between 1-benzyl-5-chloro-3-methyl-1H-pyrazole and related pyrazole derivatives:

*Note: Yields correspond to aldehyde derivatives synthesized via Vilsmeier-Haack reactions .

Substituent Effects on Reactivity and Properties

- Position 1 Substituents: The benzyl group (C₆H₅CH₂–) in the target compound introduces steric bulk and lipophilicity compared to the phenyl (C₆H₅–) or methyl (–CH₃) groups in analogs. This may enhance membrane permeability in biological applications.

Position 3 Substituents :

Position 4/5 Functional Groups :

- The nitro group in 5-chloro-4-nitro-3-methyl-1-phenyl-1H-pyrazole deactivates the pyrazole ring, altering its reactivity toward electrophilic substitution compared to the unsubstituted position 4 in the target compound .

生物活性

1-benzyl-5-chloro-3-methyl-1H-pyrazole is a compound that has garnered attention for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyrazole ring substituted with a benzyl group and a chlorine atom at the 5-position. Its molecular formula is , and it has a molecular weight of approximately 196.66 g/mol. The presence of the chlorine atom significantly influences its reactivity and biological activity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes, receptors, and nucleic acids. The mechanism of action can be summarized as follows:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, leading to altered metabolic pathways.

- Receptor Modulation : It can bind to receptors, affecting signaling pathways that regulate cell proliferation and apoptosis.

- Nucleic Acid Interaction : Potential interference with nucleic acid function may lead to disruptions in gene expression and replication.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have shown it to be effective against various bacterial and fungal strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anticancer Activity

Recent research highlights the compound's anticancer properties, particularly against several cancer cell lines. For instance:

- Cytotoxicity Studies : In vitro studies demonstrated that derivatives of pyrazole, including this compound, showed significant growth inhibition in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC50 values ranging from 2.43 to 14.65 μM .

The compound's ability to induce apoptosis and inhibit tumor growth makes it a candidate for further development as an anticancer agent.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation.

Case Studies

Several studies have explored the biological activity of pyrazole derivatives, including this compound:

- Cytotoxicity in Pancreatic Cancer : A study reported that compounds similar to this compound showed submicromolar antiproliferative activity against pancreatic cancer cells (MIA PaCa-2), indicating potential therapeutic applications in treating this aggressive cancer type .

- Autophagy Modulation : Research indicated that certain pyrazole derivatives could disrupt autophagic flux by inhibiting mTORC1 activity, which is crucial for cell survival under nutrient stress conditions . This suggests that compounds like this compound may serve as novel autophagy modulators.

常见问题

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 1-benzyl-5-chloro-3-methyl-1H-pyrazole?

- Methodological Answer : The Vilsmeier-Haack reaction is a robust approach for synthesizing poly-functionalized pyrazoles. Using 3-methyl-1-aryl-1H-pyrazol-5(4H)-one as a precursor, reaction with POCl₃ and DMF under reflux conditions yields the target compound. For example, this compound-4-carbaldehyde was synthesized in 61% yield with a reaction time of 2.5 hours .

- Key Data :

- Reagents : POCl₃, DMF, 3-methyl-1-benzyl-1H-pyrazol-5(4H)-one.

- Conditions : Reflux at 80–90°C for 2.5 hours.

- Yield : 55–61% (depending on substituents) .

Q. How should spectroscopic data (NMR, IR, MS) be interpreted for structural confirmation?

- Methodological Answer :

- ¹H NMR : Look for characteristic signals: δ 5.33 ppm (s, 2H, benzyl CH₂), δ 2.85 ppm (t, J = 7.7 Hz, propyl CH₂ in analogs), and δ 7.25–7.37 ppm (m, aromatic protons) .

- ¹³C NMR : Peaks at δ 155.2 ppm (C-4), δ 134.8 ppm (benzyl C), and δ 13.8 ppm (methyl/alkyl groups) confirm substitution patterns .

- IR : A carbonyl stretch at 1683 cm⁻¹ (C=O in carbaldehyde derivatives) and C-Cl stretches at 775 cm⁻¹ .

Q. What safety precautions are critical during handling?

- Methodological Answer :

- Use fume hoods to avoid inhalation of vapors (e.g., POCl₃ byproducts).

- Wear nitrile gloves and safety goggles due to potential skin/eye irritation .

- Store in dry, cool conditions away from oxidizers; avoid exposure to moisture to prevent decomposition .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives with varying substituents?

- Methodological Answer : Substituent steric and electronic effects significantly impact yields. For instance, replacing the benzyl group with bulkier aryl groups (e.g., 4-methoxyphenyl) reduces yields due to steric hindrance during the Vilsmeier-Haack reaction. Kinetic studies (e.g., TLC monitoring) reveal that electron-withdrawing groups on the aryl ring accelerate reaction rates .

- Data Contradiction Analysis :

| Substituent | Yield (%) | Reaction Time (h) |

|---|---|---|

| Benzyl | 61 | 2.5 |

| 4-Methoxyphenyl | 48 | 3.0 |

Q. What mechanisms underlie the biological activity of this compound derivatives?

- Methodological Answer : Derivatives like N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] hydrazides exhibit anticonvulsant activity via GABAergic modulation. In vivo MES (maximal electroshock seizure) models show ED₅₀ values comparable to phenytoin, suggesting voltage-gated sodium channel inhibition .

- Key Findings :

- Compound 13d (with a triazinone moiety) demonstrated 65% seizure inhibition at 30 mg/kg in rodent models .

Q. How can computational methods predict the reactivity of pyrazole intermediates?

- Methodological Answer : DFT calculations (B3LYP/6-31G*) predict electrophilic reactivity at the C-4 position due to partial positive charge (Mulliken charge: +0.32). This aligns with experimental observations of carbaldehyde formation at C-4 during Vilsmeier-Haack reactions .

- Data Application : Use Gaussian 09 or ORCA for optimizing transition states in nucleophilic substitution reactions.

Experimental Design Considerations

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?

- Methodological Answer : When NMR data conflicts with X-ray crystallography (e.g., unexpected diastereomer formation), use NOESY experiments to confirm spatial arrangements. For example, a 2D NOESY correlation between benzyl CH₂ and methyl protons can confirm relative stereochemistry .

Q. How to design SAR (Structure-Activity Relationship) studies for pyrazole analogs?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。